Methyl 2-methylidenepentanoate

描述

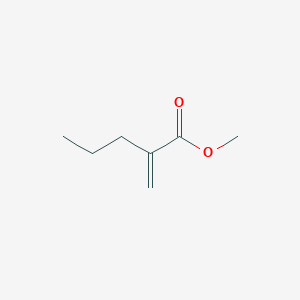

Methyl 2-methylidenepentanoate (CAS: Not explicitly provided) is an α,β-unsaturated ester characterized by a methylidene group (CH₂=) at the second carbon of a pentanoate backbone. Its structure includes a reactive conjugated system between the double bond and the ester carbonyl, making it valuable in organic synthesis, particularly in cycloadditions and polymer chemistry .

属性

IUPAC Name |

methyl 2-methylidenepentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h2,4-5H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXPVMDADJJSOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506831 | |

| Record name | Methyl 2-methylidenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3070-66-4 | |

| Record name | Methyl 2-methylidenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2-methylidenepentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methylidenepentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale production with minimal by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound typically yields alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium hydroxide or other strong bases are used for nucleophilic substitution reactions.

Major Products:

Oxidation: 2-methylidenepentanoic acid or 2-methylidenepentanone.

Reduction: 2-methylidenepentanol.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Methyl 2-methylidenepentanoate has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in copolymerization reactions to create specialized polymers with unique properties.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the synthesis of fragrances, flavors, and other fine chemicals.

作用机制

The mechanism of action of methyl 2-methylidenepentanoate involves its interaction with various molecular targets. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. The pathways involved depend on the specific reaction conditions and reagents used.

相似化合物的比较

Ethyl 5-(Dibenzylamino)-2-Methylidenepentanoate

- Structural Differences: Replaces the methyl ester group with an ethyl ester and introduces a dibenzylamino substituent at the fifth carbon.

- Impact: The amino group enhances nucleophilicity, enabling applications in peptide synthesis or as a ligand in catalysis. The ethyl ester may slightly increase hydrophobicity compared to the methyl variant .

- Synthesis: Likely derived from Morita-Baylis-Hillman adducts, similar to Methyl 2-methylidenepentanoate, but requires additional steps for amino functionalization .

Methyl 2-Hydroxypentanoate

- Structural Differences : Substitutes the methylidene group with a hydroxyl (-OH) at the second carbon.

- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving water solubility. This makes it suitable for pharmaceutical intermediates or biodegradable polymers, contrasting with the electrophilic reactivity of the methylidene variant .

- Safety : Hydroxyl groups generally reduce volatility but may introduce oxidative instability .

Ethyl 2-Methyl-2-Phenylpropanoate

- Structural Differences : Features a phenyl group and a branched methyl substituent, creating a sterically hindered ester.

- Impact: The phenyl group enhances aromatic interactions, useful in fragrance or liquid crystal formulations. Steric hindrance slows hydrolysis compared to this compound .

- Similarity Score: Structural similarity to this compound is moderate (0.80), reflecting shared ester functionality but divergent substituents .

Methyl 2-Amino-3-Methylpentanoate Hydrochloride

- Structural Differences: Incorporates an amino group at the second carbon and a methyl branch at the third carbon, with a hydrochloride salt.

- Impact: The amino group enables participation in zwitterionic interactions or pharmaceutical activity (e.g., as a modified amino acid). The hydrochloride salt improves water solubility, unlike the neutral methylidene analog .

Physicochemical and Reactivity Comparison

| Property | This compound | Methyl 2-Hydroxypentanoate | Ethyl 2-Methyl-2-Phenylpropanoate |

|---|---|---|---|

| Functional Groups | α,β-unsaturated ester | Hydroxy ester | Branched phenyl ester |

| Reactivity | Electrophilic addition | Nucleophilic substitution | Sterically hindered hydrolysis |

| Polarity | Moderate (ester + double bond) | High (OH group) | Low (aromatic hydrophobicity) |

| Typical Applications | Polymer precursors, Diels-Alder reactions | Pharmaceuticals, bioplastics | Fragrances, stabilizers |

| Key References |

生物活性

Methyl 2-methylidenepentanoate, also known as 4-methyl-2-methylidenepentanoic acid (CAS Number: 25044-10-4), is an organic compound that has garnered interest for its biological activities. This article explores its properties, synthesis, and biological implications, supported by empirical data and case studies.

- Molecular Formula : C₆H₁₀O₂

- Molecular Weight : 114.14 g/mol

- Density : Approximately 1.0 g/cm³

- Boiling Point : 215.9 °C at 760 mmHg

- Melting Point : 26-28 °C

- Solubility : Insoluble in water

Synthesis

This compound can be synthesized through various methods, including the reaction of methyl acrylate with isobutylene in the presence of a catalyst. This compound acts as a precursor in synthesizing more complex molecules, including potential pharmaceuticals.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. One study reported an IC₅₀ value of approximately 5.3 μM against human promyelocytic leukemia cells (HL60) and demonstrated notable cytotoxic effects on HEL fibroblast cells at similar concentrations .

The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. It appears to modulate the expression of genes involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins .

Study 1: Cytotoxicity Assessment

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on HL60 cells. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 μM.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 90 |

| 5 | 65 |

| 10 | 40 |

Study 2: Antiviral Activity

Beyond its anticancer properties, this compound has also shown antiviral activity against herpes simplex virus (HSV) and varicella zoster virus (VZV). In vitro assays demonstrated that it could inhibit viral replication at low micromolar concentrations, suggesting potential therapeutic applications in virology .

Safety and Toxicology

While this compound exhibits promising biological activities, safety assessments are crucial. The compound is classified as hazardous, with risk phrases indicating it may cause skin and eye irritation. Proper handling precautions must be taken to mitigate exposure risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。